

Spectroscopic Profile of 6-Bromo-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-1-hexanol** (CAS No. 4286-55-9), a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-Bromo-1-hexanol**.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-1-hexanol

Solvent: CDCl₃, Frequency: 400 MHz



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.64	Triplet	2H	HO-CH ₂ -
3.42	Triplet	2H	Br-CH ₂ -
1.87	Quintet	2H	Br-CH ₂ -CH ₂ -
1.58	Quintet	2H	HO-CH ₂ -CH ₂ -
1.47	Multiplet	2H	Br-CH ₂ -CH ₂ -CH ₂ -
1.39	Multiplet	2H	HO-CH2-CH2-CH2-
1.55 (approx.)	Singlet (broad)	1H	HO-CH ₂ -

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for 6-Bromo-1-hexanol

Solvent: CDCl3

Chemical Shift (ppm)	Assignment
62.8	HO-CH ₂ -
33.9	Br-CH ₂ -
32.7	Br-CH ₂ -CH ₂ -
32.5	HO-CH ₂ -CH ₂ -
28.0	Br-CH ₂ -CH ₂ -CH ₂ -
25.3	HO-CH2-CH2-CH2-

Table 3: IR Spectroscopic Data for 6-Bromo-1-hexanol

Technique: Neat (Liquid Film)



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3330 (broad)	Strong	O-H stretch (alcohol)
2935	Strong	C-H stretch (alkane)
2858	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (alkane)
1058	Strong	C-O stretch (primary alcohol)
645	Medium	C-Br stretch (alkyl halide)

Table 4: Mass Spectrometry (MS) Data for 6-Bromo-1-hexanol

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
182	Low	[M+2] ⁺ (with ⁸¹ Br)
180	Low	[M] ⁺ (with ⁷⁹ Br)
136 / 134	15.9 / 16.3	[M - C ₂ H ₄ O] ⁺
109 / 107	3.4 / 3.5	[M - Br]+
83	70.9	[C ₆ H ₁₁] ⁺
69	18.5	[C5H9] ⁺
55	100.0	[C4H7]+
41	56.4	[C₃H₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of **6-Bromo-1-hexanol**.

Methodology:

- Sample Preparation: A sample of 6-Bromo-1-hexanol (approximately 5-10 mg) was
 dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR
 tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00
 ppm).
- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The carbon NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were acquired due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **6-Bromo-1-hexanol**.

Methodology:

- Sample Preparation: A drop of neat (undiluted) 6-Bromo-1-hexanol was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.[1]
- Instrumentation: The spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.



- Data Acquisition: A background spectrum of the empty salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the sample spectrum was acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), was analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Bromo-1-hexanol**.

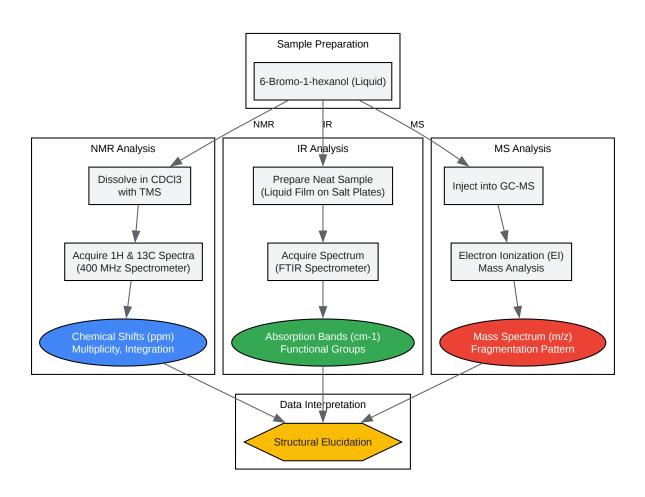
Methodology:

- Sample Introduction: The liquid sample of 6-Bromo-1-hexanol was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization. The GC injector temperature was set to ensure complete vaporization of the analyte.
- Ionization: Electron Ionization (EI) was used, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion at a specific m/z value was measured by a detector, generating a mass spectrum. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic M+ and M+2 peaks for bromine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as **6-Bromo-1-hexanol**.





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Caption: Workflow for Spectroscopic Analysis of 6-Bromo-1-hexanol.

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References







- 1. 6-Bromo-1-hexanol(4286-55-9) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-1-hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126649#spectroscopic-data-nmr-ir-ms-for-6-bromo-1-hexanol]

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